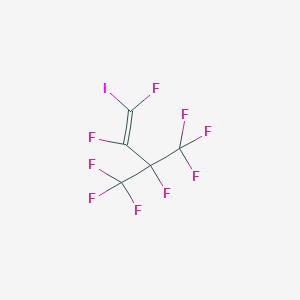

(Z)-1,2,3,4,4,4-hexafluoro-1-iodo-3-(trifluoromethyl)but-1-ene

Vue d'ensemble

Description

(Z)-1,2,3,4,4,4-Hexafluoro-1-iodo-3-(trifluoromethyl)but-1-ene is a fluorinated organic compound characterized by the presence of multiple fluorine atoms and an iodine atom. This compound is of interest due to its unique chemical properties, which make it valuable in various scientific and industrial applications.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-1,2,3,4,4,4-hexafluoro-1-iodo-3-(trifluoromethyl)but-1-ene typically involves the use of fluorinated reagents and iodine sources. One common method is the radical trifluoromethylation of carbon-centered intermediates, which can be achieved using reagents such as trifluoromethyl iodide and radical initiators . The reaction conditions often require the use of solvents like dichloromethane and temperatures ranging from -78°C to room temperature.

Industrial Production Methods

Industrial production of this compound may involve large-scale fluorination processes, utilizing specialized equipment to handle the highly reactive and potentially hazardous reagents. The production process must ensure the purity and stability of the final product, often requiring rigorous purification steps such as distillation and chromatography.

Analyse Des Réactions Chimiques

Types of Reactions

(Z)-1,2,3,4,4,4-Hexafluoro-1-iodo-3-(trifluoromethyl)but-1-ene undergoes various chemical reactions, including:

Substitution Reactions: The iodine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Oxidation and Reduction: The compound can participate in oxidation-reduction reactions, altering the oxidation state of the iodine atom.

Coupling Reactions: It can be used in cross-coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds.

Common Reagents and Conditions

Substitution Reactions: Reagents like sodium azide or thiourea in polar solvents.

Oxidation and Reduction: Oxidizing agents like hydrogen peroxide or reducing agents like sodium borohydride.

Coupling Reactions: Palladium catalysts and boronic acids in the presence of bases like potassium carbonate.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield fluorinated amines or thiols, while coupling reactions can produce complex fluorinated organic molecules.

Applications De Recherche Scientifique

(Z)-1,2,3,4,4,4-Hexafluoro-1-iodo-3-(trifluoromethyl)but-1-ene has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex fluorinated compounds.

Biology: Investigated for its potential use in bioorthogonal chemistry, where it can label biomolecules without interfering with biological processes.

Medicine: Explored for its potential in drug discovery, particularly in the development of fluorinated pharmaceuticals.

Industry: Utilized in the production of specialty materials, such as fluorinated polymers and surfactants.

Mécanisme D'action

The mechanism of action of (Z)-1,2,3,4,4,4-hexafluoro-1-iodo-3-(trifluoromethyl)but-1-ene involves its ability to participate in radical and nucleophilic substitution reactions. The presence of multiple fluorine atoms enhances its reactivity and stability, allowing it to interact with various molecular targets. The iodine atom can undergo oxidative addition and reductive elimination, facilitating the formation and cleavage of bonds .

Comparaison Avec Des Composés Similaires

Similar Compounds

(E)-1,2,3,4,4,4-Hexafluoro-1-iodo-3-(trifluoromethyl)but-1-ene: The E-isomer of the compound, differing in the spatial arrangement of substituents around the double bond.

1,2,3,4,4,4-Hexafluoro-1-iodo-3-(trifluoromethyl)butane: A saturated analogue without the double bond.

1,2,3,4,4,4-Hexafluoro-1-bromo-3-(trifluoromethyl)but-1-ene: A similar compound with bromine instead of iodine.

Uniqueness

(Z)-1,2,3,4,4,4-Hexafluoro-1-iodo-3-(trifluoromethyl)but-1-ene is unique due to its specific stereochemistry and the presence of both iodine and multiple fluorine atoms. This combination imparts distinct reactivity and stability, making it valuable for specialized applications in synthetic chemistry and materials science .

Activité Biologique

(Z)-1,2,3,4,4,4-Hexafluoro-1-iodo-3-(trifluoromethyl)but-1-ene is a fluorinated organic compound notable for its unique structural properties and potential biological applications. The introduction of fluorine atoms into organic molecules significantly alters their chemical behavior and biological activity. This article reviews the biological activity of this compound, focusing on its interactions with biological systems and potential therapeutic applications.

- Chemical Formula : C5H2F6I

- Molecular Weight : 292.97 g/mol

- CAS Number : 105774-97-8

- Structure : The compound features multiple fluorine substituents and an iodine atom, contributing to its unique reactivity and interaction with biological targets.

Fluorinated compounds often exhibit altered pharmacokinetics and bioavailability due to their electronegative fluorine atoms. This can enhance their ability to interact with biological macromolecules such as proteins and nucleic acids. The specific mechanism of action for this compound is not extensively documented in current literature but can be inferred from studies on similar fluorinated compounds.

Anticancer Properties

Fluorinated derivatives have shown promise in cancer therapy. For instance:

- Cytotoxic Effects : Research indicates that fluorinated compounds can exert cytotoxic effects on various cancer cell lines. A study demonstrated that fluorinated glucose analogs inhibited hexokinase II (HKII), a key enzyme in cancer metabolism, suggesting a potential pathway for targeting tumor cells with this compound .

Enzyme Inhibition

Fluorinated compounds are known to inhibit specific enzymes by mimicking natural substrates. For example:

- Hexokinase Inhibition : Similar fluorinated derivatives have been shown to bind HKII comparably to glucose, leading to increased stability and uptake in hypoxic conditions . This suggests that this compound may also possess enzyme inhibitory properties.

Study 1: Fluorinated Carbohydrates

A recent study highlighted the potent biological activity of fluorinated carbohydrates in cancer treatment. The findings indicated that modifications at specific positions on sugar molecules enhanced their efficacy as anticancer agents. The incorporation of halogens like iodine and fluorine improved the compounds' metabolic stability and cellular uptake .

Data Table: Summary of Biological Activities

Propriétés

IUPAC Name |

(Z)-1,2,3,4,4,4-hexafluoro-1-iodo-3-(trifluoromethyl)but-1-ene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5F9I/c6-1(2(7)15)3(8,4(9,10)11)5(12,13)14/b2-1- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KVLZYXPNBHIUMY-UPHRSURJSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(=C(F)I)(C(C(F)(F)F)(C(F)(F)F)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C(=C(\F)/I)(\C(C(F)(F)F)(C(F)(F)F)F)/F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5F9I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00896304 | |

| Record name | (1Z)-1,2,3,4,4,4-Hexafluoro-1-iodo-3-(trifluoromethyl)but-1-ene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00896304 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

357.94 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

105774-97-8 | |

| Record name | (1Z)-1,2,3,4,4,4-Hexafluoro-1-iodo-3-(trifluoromethyl)but-1-ene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00896304 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.